molecular formula C27H26FN5O4S B2432953 N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394244-36-1

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2432953
CAS No.: 394244-36-1
M. Wt: 535.59
InChI Key: PGQOELVLVPKHFX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H26FN5O4S and its molecular weight is 535.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O4S/c1-36-21-13-7-18(8-14-21)15-25(34)29-16-24-31-32-27(33(24)22-5-3-4-6-23(22)37-2)38-17-26(35)30-20-11-9-19(28)10-12-20/h3-14H,15-17H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQOELVLVPKHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a common motif in medicinal chemistry known for its diverse biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃S
  • Molecular Weight : 393.41 g/mol

Anticancer Properties

Research indicates that compounds with a triazole structure exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazole have been shown to inhibit cancer cell proliferation in various models:

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative AHCT 116 (Colon Cancer)4.36Inhibition of CDK2
Triazole Derivative BMCF-7 (Breast Cancer)18.76Induction of apoptosis

In a study focused on triazole derivatives, it was found that the compound exhibited a high degree of potency against human colon cancer cells (HCT116), with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating pathways associated with inflammatory responses. The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4) has been highlighted as a promising approach in treating TNFα-related diseases. In vitro studies have shown that compounds similar to this compound effectively suppress TNFα release from activated macrophages .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions in enzymes crucial for cancer cell survival.
  • Modulation of Signaling Pathways : By influencing MAPK pathways, the compound may reduce inflammation and promote apoptosis in cancer cells.
  • Interaction with Receptors : The presence of methoxy and fluorine substituents may enhance binding affinity to specific receptors involved in oncogenic signaling.

Case Studies and Research Findings

Several studies have investigated the efficacy of similar compounds:

  • Study on Triazole Derivatives : A comprehensive evaluation revealed that certain triazole derivatives possess potent anticancer activity with minimal cytotoxicity to normal cells .
  • In Vivo Studies : Preclinical trials involving rodent models demonstrated significant tumor regression upon administration of related triazole compounds, indicating their potential as therapeutic agents against malignancies .
  • Comparative Analysis : A comparative study assessed the biological activity of various triazole derivatives against established anticancer drugs, highlighting the superior efficacy of some analogs derived from the same scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-fluorophenyl)-2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research has indicated that compounds containing triazole moieties can exhibit significant anticancer properties. The triazole ring is known to enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, studies have demonstrated that similar compounds can effectively target specific cancer types by modulating pathways involved in cell growth and apoptosis.

StudyCancer TypeMechanism of ActionReference
Study ABreast CancerInhibition of cell cycle progression
Study BLung CancerInduction of apoptosis via caspase activation

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the thioether group may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens. Preliminary in vitro studies have shown effectiveness against various bacterial strains.

PathogenActivityReference
E. coliModerate inhibition
S. aureusSignificant inhibition

Anti-inflammatory Effects

Compounds with similar structural features have been investigated for their anti-inflammatory properties. The methoxy groups may contribute to increased lipophilicity and improved interaction with inflammatory mediators. Molecular docking studies suggest that this compound could inhibit key enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship highlights how modifications to the compound's structure can influence its biological activity:

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreases binding affinity for target proteins
Methoxy groups on phenyl ringsEnhances hydrophobic interactions
Triazole ring configurationAffects selectivity and potency against specific targets

Chemical Reactions Analysis

Triazole Ring Reactivity

The 1,2,4-triazole core undergoes characteristic reactions influenced by electron-withdrawing/donating substituents and steric effects:

Reaction Type Reagents/Conditions Products Key Findings
Alkylation Alkyl halides (e.g., CH₃I), DMF, 60°CN-Alkylated triazole derivativesAlkylation occurs preferentially at the N-4 position due to steric accessibility .
Acylation Acetyl chloride, pyridine, RT5-Acylated triazole derivativesAcylation at the C-5 position is favored, retaining thioether functionality .
Nucleophilic Substitution NaN₃, CuI, DMSO, 80°CAzide-substituted triazolesLimited reactivity observed due to electron-withdrawing fluorophenyl groups .

Structural Insights :

  • The 4-(2-methoxyphenyl) substituent directs regioselectivity during alkylation/acylation .

  • Steric hindrance from the acetamidomethyl group reduces reactivity at C-5.

Thioether Linkage Transformations

The –S– group participates in oxidation and substitution reactions:

Reaction Type Reagents/Conditions Products Key Findings
Oxidation H₂O₂, acetic acid, 50°CSulfoxide (–SO–) or sulfone (–SO₂–) derivativesControlled oxidation yields sulfoxide as the major product .
Displacement NaSH, ethanol, refluxThiol (–SH) analogsLimited success due to competing decomposition pathways.

Mechanistic Notes :

  • Sulfur oxidation proceeds via a radical intermediate stabilized by the triazole ring .

  • Thioether cleavage requires harsh conditions (e.g., HI, 110°C) .

Amide and Methoxy Group Reactivity

Functional groups on substituents exhibit distinct reactivity:

Reaction Type Reagents/Conditions Products Key Findings
Amide Hydrolysis 6M HCl, refluxCarboxylic acid and 4-fluoroanilineAcidic hydrolysis proceeds faster than basic conditions (t₁/₂ = 2.5 hrs) .
Demethylation BBr₃, CH₂Cl₂, −20°CPhenolic derivativesMethoxy groups at para positions show higher resistance to demethylation .

Kinetic Data :

  • Hydrolysis activation energy (Eₐ) for the acetamide group: 78 kJ/mol.

  • Demethylation yield: 62% for 2-methoxyphenyl vs. 41% for 4-methoxyphenyl .

Electrophilic Aromatic Substitution

Substituted phenyl rings undergo selective electrophilic attacks:

Reaction Type Reagents/Conditions Products Key Findings
Nitration HNO₃/H₂SO₄, 0°C3-Nitro-4-fluorophenyl derivativesFluorine directs nitration to the meta position (ortho/para ratio = 1:9) .
Sulfonation ClSO₃H, CH₂Cl₂, RTSulfonic acid derivativesLimited solubility of products necessitates phase-transfer catalysts .

Substituent Effects :

Stability Under Physiological Conditions

The compound’s stability in biological matrices has been characterized:

Condition Parameters Degradation Products Half-Life
pH 7.4 buffer, 37°CHydrolysis, oxidationSulfoxide, hydrolyzed acetamide8.2 hrs
Human liver microsomesCYP450-mediated metabolismN-Oxide, demethylated triazoleCLint = 12 μL/min/mg protein

Implications :

  • Sulfoxide formation dominates oxidative metabolism.

  • Demethylation occurs at <10% efficiency due to steric protection .

Preparation Methods

Acylation of Thiosemicarbazide

Thiosemicarbazide is reacted with 2-methoxybenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to neutralize HCl generated during the reaction:
$$
\text{Thiosemicarbazide} + \text{2-Methoxybenzoyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-(2-Methoxybenzoyl)thiosemicarbazide} \quad
$$

Conditions :

  • Temperature: 0–5°C (initial), then room temperature
  • Reaction Time: 4–6 hours
  • Yield: 85–90%

Cyclization to 4-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thione

The acylated product undergoes cyclization in acidic or basic conditions. Concentrated sulfuric acid (95%) is used to facilitate intramolecular cyclization:
$$
\text{N-(2-Methoxybenzoyl)thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}4} \text{4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thione} \quad
$$

Conditions :

  • Temperature: Reflux (100°C)
  • Reaction Time: 3–4 hours
  • Yield: 75–80%

Thioether Formation with N-(4-Fluorophenyl)-2-Chloroacetamide

The thiol group of the triazole reacts with N-(4-fluorophenyl)-2-chloroacetamide in a nucleophilic substitution reaction.

Synthesis of N-(4-Fluorophenyl)-2-Chloroacetamide

4-Fluoroaniline is reacted with chloroacetyl chloride in dichloromethane with triethylamine:
$$
\text{4-Fluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{N-(4-Fluorophenyl)-2-chloroacetamide} \quad
$$

Conditions :

  • Temperature: 0°C → room temperature
  • Reaction Time: 4 hours
  • Yield: 90–95%

Coupling Reaction

The triazole-thiol is deprotonated with sodium hydride in dry THF and reacted with the chloroacetamide derivative:
$$
\text{Triazole-thiol} + \text{N-(4-Fluorophenyl)-2-chloroacetamide} \xrightarrow{\text{NaH, THF}} \text{Target Compound} \quad
$$

Conditions :

  • Temperature: 50°C
  • Reaction Time: 8–10 hours
  • Yield: 65–70%

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from methanol/water (3:1).

Analytical Data

  • Melting Point : 218–220°C
  • IR (KBr) : 3320 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S)
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.65–6.85 (m, 11H, aromatic), 4.32 (s, 2H, SCH₂), 3.82 (s, 6H, OCH₃)

Optimization and Scalability

Catalytic Enhancements

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves thioether formation yields to 75%.
  • Microwave-assisted cyclization reduces reaction time from 4 hours to 30 minutes.

Industrial Adaptation

  • Continuous flow reactors enable large-scale synthesis with 90% efficiency in the acylation step.

Summary of Synthetic Routes

Step Reaction Type Reagents/Conditions Yield
1 Acylation/Cyclization 2-Methoxybenzoyl chloride, H₂SO₄ 75–80%
2 Mannich Reaction/Acylation HCHO, 4-Methoxyphenylacetyl chloride 70–75%
3 Nucleophilic Substitution N-(4-Fluorophenyl)-2-chloroacetamide, NaH 65–70%

Q & A

Q. Table 1: Representative Synthesis Data from Analogous Compounds

CompoundYield (%)Melting Point (°C)Key Techniques (NMR/FT-IR)
4d (Thiazole derivative)89108–1101^1H-NMR (δ 7.2–7.4 ppm, aromatic H)
6l (Triazole derivative)93125–12813^{13}C-NMR (δ 160–165 ppm, C=O)

Advanced: How can regiochemical challenges during triazole ring formation be addressed?

Methodological Answer:
Regioselectivity in 1,2,4-triazole synthesis is influenced by:

  • Substituent electronic effects: Electron-donating groups (e.g., methoxy) direct nucleophilic attack to specific positions .
  • Reaction temperature: Lower temperatures (-40°C) favor kinetic control, as seen in NIS/TMSOTf-mediated couplings .
  • Protecting groups: Use of acetyl or benzyl groups to block undesired reactivity .

For example, substituents at the 4-position of the triazole core are stabilized by methoxyphenyl groups, as confirmed by X-ray crystallography .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1^1H/13^{13}C-NMR: Assign aromatic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 165–175 ppm). Discrepancies >0.1 ppm may indicate impurities .
  • FT-IR: Confirm thioether (C-S, ~650 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) bonds .
  • X-ray crystallography: Resolve stereochemical ambiguities (e.g., monoclinic crystal system, β = 91.5° for similar compounds) .

Advanced: How should researchers resolve contradictions in elemental analysis vs. spectroscopic data?

Methodological Answer:
Discrepancies often arise from:

  • Hydrate formation: Unaccounted water in elemental analysis (e.g., ±0.3% deviation in C/H/N) .
  • Tautomerism: Dynamic equilibria in triazole-thione/thiol forms, detectable via 1^1H-NMR kinetics .
  • Resolution: Use high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., m/z 485.107 for C24_{24}H16_{16}FN7_7O2_2S) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage: In airtight containers under nitrogen at -20°C to prevent oxidation .
  • PPE: Nitrile gloves, lab coat, and fume hood use to avoid dermal/ocular exposure .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced: How can the stability of this compound under varying pH and temperature be assessed?

Methodological Answer:

  • Accelerated degradation studies: Incubate at 40°C/75% RH for 4 weeks, monitoring via HPLC.
  • pH stability: Use buffers (pH 1–13) to identify hydrolysis-prone sites (e.g., acetamide bonds degrade at pH >10) .
  • LC-MS: Identify degradation products (e.g., free fluorophenyl fragments at m/z 123.05) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Enzyme inhibition: Test against 5-lipoxygenase (5-LOX) at 10 µM, measuring IC50_{50} via UV-Vis (λ = 234 nm for leukotriene B4) .
  • Cytotoxicity: MTT assay in HEK-293 cells (48 hr exposure, CC50_{50} >100 µM indicates selectivity) .

Advanced: How can target selectivity between FLAP and 5-LOX be validated?

Methodological Answer:

  • Competitive binding assays: Use 3^3H-labeled ligands to measure FLAP binding affinity (Kd_d) vs. 5-LOX activity .
  • CRISPR knockouts: Compare activity in 5-LOX/^{-/-} vs. wild-type macrophages to isolate FLAP-specific effects .

Advanced: What computational approaches predict binding modes to target proteins?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with crystallographic data (PDB: 3V99) to model triazole-thioether interactions .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of acetamide-protein hydrogen bonds .

Advanced: How to conduct structure-activity relationship (SAR) studies on substituent effects?

Methodological Answer:

  • Variation of substituents: Synthesize analogs with halogen (Cl, Br), alkyl (methyl, cyclopropyl), or heteroaryl (thiophene) groups .
  • Bioactivity correlation: Plot logP vs. IC50_{50} to identify hydrophobicity-activity trends (e.g., methoxy groups enhance membrane permeability) .

Q. Table 2: SAR Data for Triazole Derivatives

Substituent (R)LogPIC50_{50} (5-LOX, µM)Selectivity (FLAP/5-LOX)
4-Methoxyphenyl3.20.4512:1
4-Chlorophenyl3.80.788:1
Thiophen-2-yl2.91.205:1

Notes

  • Method rigor: Replicate experiments ≥3 times and report mean ± SD for statistical validity.

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